Photo-lysine-d2-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

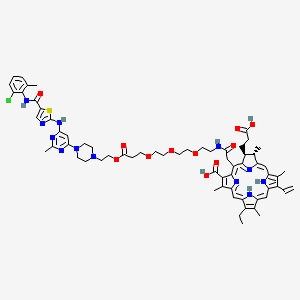

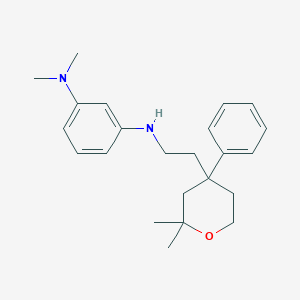

Photo-lysine-d2-1 is a deuterium-labeled derivative of Photo-lysine, which is a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The deuterium labeling enhances the compound’s stability and allows for more precise tracking in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine-d2-1 involves the incorporation of deuterium into the lysine structure. This can be achieved through the oxidation of the corresponding diaziridine with oxidants such as silver oxide, iodine/triethylamine, or chromium trioxide. Alternatively, a base-mediated one-pot reaction can also be used .

Industrial Production Methods: Industrial production of this compound typically involves high-yield incorporation of the photo-reactive amino acid into proteins recombinantly expressed in Escherichia coli. This method reduces the required amount of the photo-reactive amino acid while maintaining high incorporation rates .

Análisis De Reacciones Químicas

Types of Reactions: Photo-lysine-d2-1 undergoes photo-cross-linking reactions upon UV irradiation. The diazirine group in the compound generates highly reactive species that react with adjacent molecules, resulting in covalent modifications .

Common Reagents and Conditions: The common reagents used in these reactions include diazirine, which is activated by UV light at a wavelength of approximately 365 nm. The reaction conditions typically involve controlled light intensity and irradiation time to enhance selectivity towards specific residues .

Major Products: The major products formed from these reactions are covalently modified proteins, which can be used for further analysis in structural biology and proteomics .

Aplicaciones Científicas De Investigación

Photo-lysine-d2-1 has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Photo-lysine-d2-1 involves the generation of reactive species upon UV irradiation. These reactive species covalently bind to proteins that interact with lysine post-translational modifications. The molecular targets include proteins with lysine residues, and the pathways involved are related to protein-protein interactions and post-translational modifications .

Comparación Con Compuestos Similares

- Photo-DL-lysine

- 3’-azibutyl-N-carbamoyl-lysine (AbK)

Comparison: Photo-lysine-d2-1 is unique due to its deuterium labeling, which provides enhanced stability and precise tracking capabilities. Compared to Photo-DL-lysine, this compound offers better performance in capturing proteins that bind to lysine post-translational modifications. 3’-azibutyl-N-carbamoyl-lysine (AbK) also contains a diazirine functional group but differs in its structural attachment and specific applications .

Propiedades

Fórmula molecular |

C6H12N4O2 |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |

InChI |

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |

Clave InChI |

UQYHYAIQUDDSLT-WRHOHBQNSA-N |

SMILES isomérico |

[2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |

SMILES canónico |

C(CC1(N=N1)CN)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)

![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)

![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)